Deferasirox iron complex is a pharmaceutical compound primarily utilized as an iron chelator to manage chronic iron overload conditions, particularly in patients receiving long-term blood transfusions. This compound is significant for its ability to bind excess iron in the body, thereby facilitating its excretion and reducing associated health risks such as organ damage and failure. Deferasirox is classified as a small molecule and is recognized for its tridentate ligand structure, which allows it to effectively bind ferric iron (Fe³⁺).
Deferasirox was first approved by the United States Food and Drug Administration in November 2005 and has since been recognized globally, including by the European Medicines Agency. It is marketed under various brand names, including Exjade and Jadenu. The compound's development stemmed from the need for effective oral therapies to manage iron overload in patients with conditions like beta-thalassemia and sickle cell disease.
The synthesis of deferasirox involves several critical steps that ensure the formation of its active tridentate ligand structure. The compound belongs to a novel class of N-substituted bis-hydroxyphenyl-triazole iron chelators.
The process requires careful control of reaction conditions (temperature, pH) to optimize yield and minimize by-products. Analytical methods such as HPLC-MS/MS are used to validate the synthesis and determine the limit of quantification for deferasirox in biological matrices like plasma.
Deferasirox has a well-defined molecular structure characterized by its tridentate ligand configuration, which enables it to effectively chelate iron ions.
Deferasirox undergoes specific chemical reactions upon administration that facilitate its function as an iron chelator.
The stability of deferasirox-iron complexes has been studied under various physiological conditions, confirming its efficacy in removing excess iron from systemic circulation.
The mechanism by which deferasirox operates involves several critical processes aimed at reducing iron overload.
Clinical studies indicate that deferasirox significantly reduces serum ferritin levels and liver iron concentrations over time, demonstrating its effectiveness in managing chronic iron overload conditions.
Deferasirox exhibits distinct physical and chemical properties that are relevant for its therapeutic application.
Deferasirox is primarily used in clinical settings for managing chronic iron overload due to repeated blood transfusions in various hematological disorders such as:
In addition to these applications, ongoing research continues to explore the potential of deferasirox in treating other conditions related to iron dysregulation, emphasizing its role as a cornerstone therapy in managing iron overload syndromes effectively.
The deferasirox iron complex (chemical name: deferasirox ferrate(III) tripotassium complex, CAS Registry Number: 554445-58-8) is formed by chelation between the tridentate ligand deferasirox (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid) and ferric iron (Fe³⁺). The complex exhibits a well-defined 2:1 ligand-to-metal stoichiometry, where two deferasirox molecules coordinate one Fe³⁺ ion through oxygen and nitrogen donor atoms [2] [3] [4]. Each deferasirox molecule contributes phenolic oxygen, triazole nitrogen, and carboxylate oxygen atoms, forming an octahedral coordination geometry around the central Fe³⁺ ion [1] [7]. The molecular formula is C₄₂H₂₄FeN₆O₈•K₃, with a molecular weight of 913.84 g/mol [2] [6]. Potassium counterions (K⁺) balance the anionic charge of the [Fe(deferasirox)₂]³⁻ complex core, enhancing its aqueous solubility relative to the free ligand [6].
Table 1: Molecular Identity of Deferasirox Iron Complex
Property | Value |
---|---|
CAS Registry Number | 554445-58-8 |
Molecular Formula | C₄₂H₂₄FeK₃N₆O₈ |
Molecular Weight | 913.84 g/mol |
Stoichiometry (Ligand:Fe³⁺) | 2:1 |
Primary Coordination Sites | Phenolic O, triazole N, carboxylate O |
Solubility
The deferasirox iron complex displays pH-dependent solubility. It is sparingly soluble in water (<0.1 mg/mL) but exhibits moderate solubility in polar organic solvents like methanol (14.3 mg/mL) and dimethylformamide (DMF, 32.6 mg/mL) [5] [9]. Solubility decreases with increasing solvent polarity due to the complex’s lipophilic aromatic framework. For example, solubility in acetonitrile (dielectric constant ε = 37.5) is 5.2 mg/mL, whereas in water (ε = 80.1), it is negligible [5]. This property influences formulation strategies, often requiring amorphous solid dispersions or co-crystals to enhance bioavailability [9].
Dissociation Constants
Deferasirox contains three ionizable groups with dissociation constants (pKa) at 3.7 (carboxylic acid), 9.0 (phenolic hydroxyl), and 10.6 (second phenolic hydroxyl) [5]. The Fe³⁺ complex has exceptional thermodynamic stability (log β = 36.9), attributed to the preorganized binding pocket formed by the two deferasirox ligands [7] [8]. Transmetalation studies confirm that labile Fe³⁺ sources (e.g., citrate-bound Fe³⁺) displace Ti⁴⁺ from [Ti(deferasirox)₂]²⁻ within minutes, highlighting the complex’s kinetic lability toward iron exchange [7].
Table 2: Dissociation Constants of Deferasirox
Functional Group | pKa Value |
---|---|
Carboxylic acid (COOH) | 3.7 |
Phenolic hydroxyl (OH) | 9.0 |
Second phenolic hydroxyl (OH) | 10.6 |
Optical Activity
The deferasirox iron complex is optically inactive due to the absence of chiral centers in both the ligand and the octahedral Fe³⁺ coordination sphere. Spectroscopic analyses (UV-Vis, CD spectroscopy) confirm no observable Cotton effects in the 300–500 nm range, consistent with symmetric ligand arrangement [5] [8].
Single-crystal X-ray diffraction (SC-XRD) reveals diverse solid-state configurations influenced by solvation and co-crystallization:
In all configurations, the deferasirox molecule maintains an intramolecular S(6) hydrogen-bonding motif between the carboxylic acid and triazole nitrogen, reinforcing conformational rigidity [9]. The iron complex itself has not been crystallographically resolved due to solubility constraints, but its formation in solution is confirmed by mass spectrometry ([Fe(C₂₁H₁₄N₃O₄)₂]³⁻, m/z = 793.2) [2] [7].
Table 3: Crystallographic Parameters of Deferasirox Solid Forms
Solid Form | Space Group | Lattice Parameters | Key Interactions |
---|---|---|---|
DFX-H₂O | P2₁/c | a=12.7 Å, b=15.8 Å, c=11.2 Å, β=115.3° | O-H···O (H₂O, 2.65 Å) |
DFX-DMF | P2₁/c | a=14.9 Å, b=10.4 Å, c=20.1 Å, β=98.7° | K⁺···O=C (DMF, 2.71 Å) |
DFX-INA | P2₁/c | a=11.5 Å, b=13.8 Å, c=18.7 Å, β=105.6° | O-H···N (INA, 1.87 Å) |
DFX-2INA | C2/c | a=32.3 Å, b=8.9 Å, c=23.6 Å, β=105.1° | O-H···O (INA), O-H···N (INA, dual sites) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7